molecular formula C20H15ClN6O4 B2954155 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide CAS No. 899967-38-5

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide

Cat. No.: B2954155
CAS No.: 899967-38-5
M. Wt: 438.83
InChI Key: CRSRLFVREFIJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C20H15ClN6O4 and its molecular weight is 438.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide, and compounds with similar structures, have been synthesized through various chemical processes, contributing significantly to the field of organic chemistry. These processes involve multiple steps including esterification, reduction, chlorination, and aminolysis leading to the production of key intermediates. These intermediates are further amidated to yield the target compounds, demonstrating the compound's synthetic accessibility and the potential for structural modifications to explore its various applications (Chen Yi-fen et al., 2010).

Anticancer Activity

Some derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have shown promising anticancer activity, particularly against human breast adenocarcinoma cell lines. This suggests that modifications of the core structure of this compound could lead to potent anticancer agents. The inhibition of tumor cell proliferation by these compounds highlights their therapeutic potential and warrants further investigation into their mechanism of action and efficacy in cancer treatment (Khaled R. A. Abdellatif et al., 2014).

Antimicrobial Activity

The compound and its related derivatives have also been studied for their antimicrobial properties. The synthesis of novel heterocyclic compounds incorporating similar structures has demonstrated effective antimicrobial activity against various pathogens. This highlights the compound's potential as a base structure for developing new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial strains (S. Bondock et al., 2008).

Anti-inflammatory and Analgesic Activities

Furthermore, derivatives of the compound have been explored for their anti-inflammatory and analgesic properties. This research avenue is particularly promising for the development of new therapeutic agents to treat inflammatory diseases and pain, showcasing the versatile potential of the compound in medicinal chemistry (E. El-Sawy et al., 2014).

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4/c1-11-3-4-13(7-12(11)2)26-18-16(9-23-26)20(29)25(10-22-18)24-19(28)15-8-14(27(30)31)5-6-17(15)21/h3-10H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSRLFVREFIJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.